

# An In-depth Technical Guide to the Solubility and Stability of Chinifur (Nifuroxazide)

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## Compound of Interest

Compound Name: *Chinifur*

Cat. No.: *B1235751*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Chinifur**, also known as Nifuroxazide, focusing on its solubility and stability. The information is curated to support research, drug development, and formulation activities. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for key cited experiments.

## Physicochemical Properties of Nifuroxazide

Nifuroxazide is a nitrofuran antibiotic with the chemical name 4-hydroxy-benzoic acid, 2-[(5-nitro-2-furanyl)methylene]hydrazide.[1] It is a bright yellow crystalline powder.[2]

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>9</sub> N <sub>3</sub> O <sub>5</sub>	[1]
Molecular Weight	275.2 g/mol	[1]
pKa (Strongest Acidic)	8.33	[3]
pKa (Strongest Basic)	-1.7	[3]
LogP	1.75 - 2.59	[3]
Polar Surface Area	117.97 Å <sup>2</sup>	[3]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	5	[3]

## Solubility Profile

Nifuroxazide is characterized by its poor aqueous solubility.[2][4] Detailed solubility data in various solvents are summarized below.

Solvent	Solubility	Temperature	Source
Water	Practically insoluble[2] [4]	Not Specified	[2][4]
Water	0.105 mg/mL	Not Specified	[3]
Ethanol (96%)	Slightly soluble	Not Specified	[2][4]
Methylene Chloride	Practically insoluble	Not Specified	[2][4]
Dimethyl Sulfoxide (DMSO)	≥27.5 mg/mL	Not Specified	[5]
Dimethyl Sulfoxide (DMSO)	~30 mg/mL	Not Specified	[1]
Dimethylformamide (DMF)	~30 mg/mL	Not Specified	[1]
1:1 solution of DMSO:PBS (pH 7.2)	~0.5 mg/mL	Not Specified	[1]

For enhancing solubility in aqueous buffers, it is recommended to first dissolve Nifuroxazide in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[1]

## Experimental Protocol: Solubility Determination (General Method)

A standard method for determining the solubility of a compound like Nifuroxazide involves the shake-flask method followed by a suitable analytical quantification.

Materials:

- Nifuroxazide powder
- Selected solvents (e.g., water, ethanol, DMSO)
- Volumetric flasks

- Shaker or vortex mixer
- Centrifuge
- HPLC or UV-Vis Spectrophotometer
- Syringe filters (e.g., 0.45  $\mu\text{m}$ )

#### Procedure:

- An excess amount of Nifuroxazide is added to a known volume of the solvent in a sealed container.
- The mixture is agitated (e.g., using a mechanical shaker or vortex mixer) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After agitation, the suspension is allowed to stand to allow undissolved particles to settle.
- The supernatant is carefully collected and filtered through a syringe filter to remove any remaining solid particles.
- The concentration of Nifuroxazide in the clear filtrate is then determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
- The experiment is typically performed in triplicate to ensure accuracy.

## Stability Profile

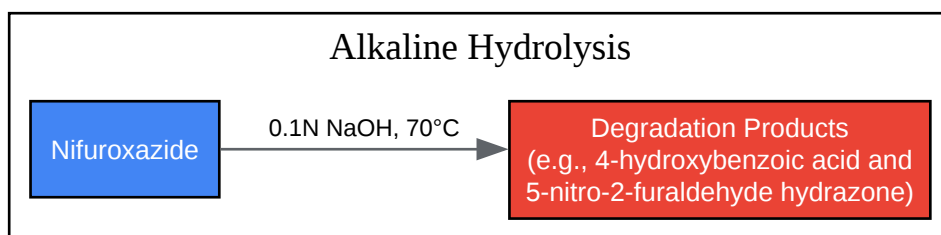
The stability of Nifuroxazide is a critical factor in its formulation, storage, and therapeutic efficacy. It is known to be sensitive to alkaline conditions and light.

Condition	Observation	Source
Storage (Solid)	Stable for $\geq 4$ years at $-20^{\circ}\text{C}$	[1]
Alkaline Hydrolysis	Liable to degradation with 0.1N NaOH upon heating at $70^{\circ}\text{C}$ for 2 hours.	[6]
Light Exposure	Should be protected from light.	[2]
Aqueous Solution	Not recommended to store aqueous solutions for more than one day.	[1]

## Degradation Pathways

Under alkaline conditions, Nifuroxazide undergoes hydrolysis.[6] While the exact degradation products are not fully elucidated in the provided search results, a proposed pathway involves the cleavage of the hydrazide bond.

The furan ring, a core component of Nifuroxazide, can also be subject to microbial degradation. In various microorganisms, furan derivatives like furfural are initially oxidized or reduced.[7] For instance, furfural can be metabolized to 2-furoic acid, which then enters central metabolic pathways.[7] While this is not a direct study on Nifuroxazide, it suggests potential metabolic pathways for the nitrofuran moiety.



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Caption: Proposed alkaline degradation of Nifuroxazide.

# Experimental Protocol: Stability-Indicating HPLC

## Method

A stability-indicating analytical method is crucial to separate the intact drug from its degradation products. The following is a general protocol for developing such a method for Nifuroxazide.

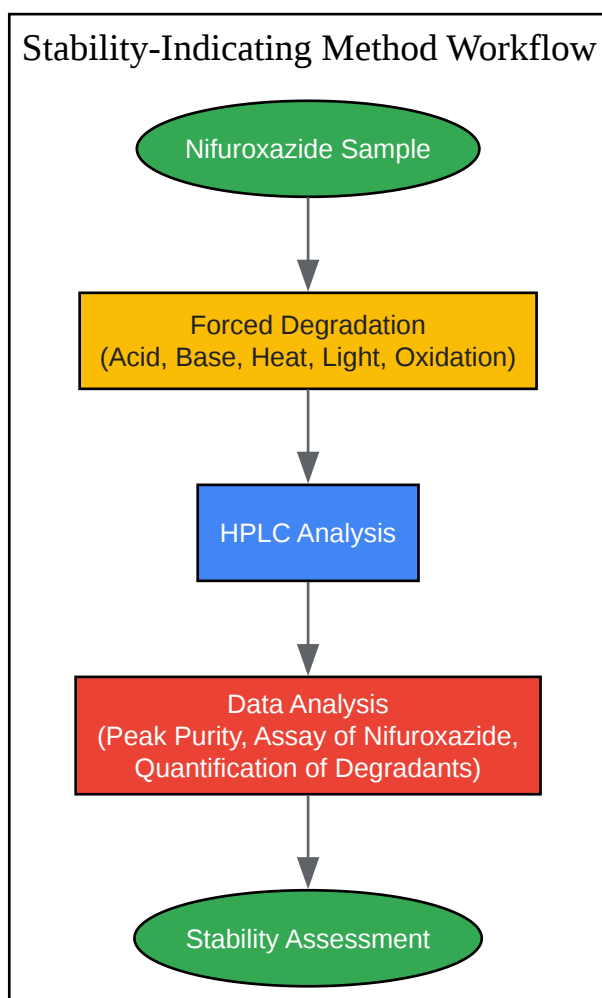
### Materials and Equipment:

- Nifuroxazide reference standard and samples subjected to stress conditions (e.g., acid, base, oxidation, heat, light)
- HPLC system with a UV detector
- C18 column (or other suitable stationary phase)
- Mobile phase components (e.g., acetonitrile, methanol, phosphate buffer)
- Forced degradation equipment (e.g., oven, UV chamber, water bath)

### Procedure:

- Forced Degradation Studies:
  - Acid Hydrolysis: Treat Nifuroxazide solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a specified time.
  - Alkaline Hydrolysis: Treat Nifuroxazide solution with a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C) for a specified time.[\[6\]](#)
  - Oxidative Degradation: Treat Nifuroxazide solution with an oxidizing agent (e.g., 3% H<sub>2</sub>O<sub>2</sub>) at room temperature.
  - Thermal Degradation: Expose solid Nifuroxazide to dry heat (e.g., 105°C) for a specified duration.[\[2\]](#)
  - Photodegradation: Expose Nifuroxazide solution to UV light.
- Chromatographic Method Development:

- Develop an HPLC method by optimizing the mobile phase composition, flow rate, and column to achieve good separation between the Nifuroxazide peak and any peaks corresponding to degradation products.
- The detector wavelength should be set at an absorbance maximum for Nifuroxazide (e.g., around 367 nm).[2]
- Method Validation:
  - Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key aspect is to demonstrate that the method is stability-indicating by showing that the degradation product peaks do not interfere with the quantification of the parent drug.

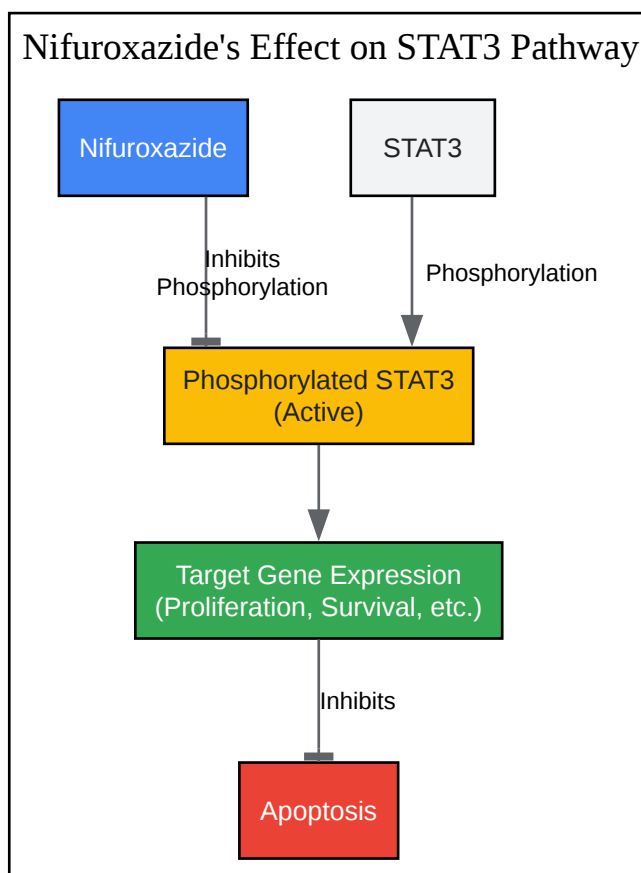


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Caption: Workflow for assessing Nifuroxazide stability.

## Signaling Pathways

Nifuroxazide has been shown to inhibit the STAT3 signaling pathway.[5] Specifically, it inhibits STAT3 tyrosine phosphorylation in a dose-dependent manner.[5] This inhibition of STAT3 activity is linked to its anti-cancer properties, including the reduction of cell viability, migration, and invasion, and the induction of apoptosis in cancer cells.[5]

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Caption: Nifuroxazide inhibits the STAT3 signaling pathway.

This guide provides a foundational understanding of the solubility and stability of **Chinifur** (Nifuroxazide). For specific applications, it is crucial to conduct detailed experimental studies



under relevant conditions.

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